Product packaging for 1-Propyl-5-(phenylamino)-1H-tetrazole(Cat. No.:CAS No. 85285-40-1)

1-Propyl-5-(phenylamino)-1H-tetrazole

Cat. No.: B14412315
CAS No.: 85285-40-1
M. Wt: 203.24 g/mol
InChI Key: FLQGSGOKZSTPKG-UHFFFAOYSA-N
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Description

1-Propyl-5-(phenylamino)-1H-tetrazole (CAS 85285-40-1) is a chemical compound featuring a 1H-tetrazole scaffold, a five-membered heterocyclic ring system known for its significant role in medicinal chemistry and material science. With a molecular formula of C 10 H 13 N 5 and a molecular weight of 203.24 g/mol, this compound is built around a core structure that is a prominent bioisostere for carboxylic acids . The tetrazole ring mimics the acidic properties and planar geometry of a carboxyl group but offers superior metabolic stability and enhanced lipophilicity, which can lead to improved pharmacokinetic profiles, including better absorption and longer half-lives in biological systems . The specific substitution pattern on this molecule is strategically significant. The inclusion of the phenylamino group at the 5-position incorporates a "privileged scaffold" frequently found in pharmacologically active compounds, particularly kinase inhibitors, where it can facilitate critical hydrogen bonding and hydrophobic interactions within enzyme binding pockets . Concurrently, the N-propyl substitution fine-tunes the molecule's lipophilicity and overall steric profile, making it a valuable intermediate for structure-activity relationship (SAR) studies . This combination makes this compound a highly versatile building block for developing novel bioactive agents. Its potential research applications span the investigation of anticancer, antibacterial, anti-inflammatory, and antihypertensive activities, which are commonly associated with tetrazole derivatives . Furthermore, this compound serves as a key precursor in synthetic chemistry, accessible via modern methodologies such as the Ugi-azide multicomponent reaction or cycloaddition reactions between nitriles and azides . It is supplied for research applications in drug discovery and chemical biology. This product is intended for research purposes only in a controlled laboratory setting. It is strictly not for diagnostic, therapeutic, or human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N5 B14412315 1-Propyl-5-(phenylamino)-1H-tetrazole CAS No. 85285-40-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85285-40-1

Molecular Formula

C10H13N5

Molecular Weight

203.24 g/mol

IUPAC Name

N-phenyl-1-propyltetrazol-5-amine

InChI

InChI=1S/C10H13N5/c1-2-8-15-10(12-13-14-15)11-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12,14)

InChI Key

FLQGSGOKZSTPKG-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=NN=N1)NC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 1 Propyl 5 Phenylamino 1h Tetrazole

Precursor Synthesis and Functionalization Strategies for Tetrazole Annulation

The assembly of the target tetrazole is critically dependent on the synthesis of appropriately functionalized precursors that introduce the propyl and phenylamino (B1219803) groups at the desired positions. The two primary strategies involve either the pre-functionalization of the nitrogen and carbon sources before ring formation or the synthesis of a core tetrazole followed by substitution.

The introduction of the propyl group at the N1 position of the tetrazole ring can be achieved through two main pathways: using a propyl-containing starting material in a multicomponent reaction or by N-alkylation of a pre-formed tetrazole ring.

One prominent method is the N-alkylation of 5-(phenylamino)-1H-tetrazole. In this two-step approach, the 5-(phenylamino)-1H-tetrazole core is first synthesized and then treated with a propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate in a solvent like dimethylformamide (DMF).

Alternatively, multicomponent reactions like the Ugi-azide reaction utilize propyl-substituted precursors directly. In this one-pot synthesis, propyl isocyanide serves as a key reactant, combining with aniline, an aldehyde (or ketone), and an azide (B81097) source to form the 1,5-disubstituted tetrazole scaffold.

A different approach involves the reaction of cyanogen (B1215507) azide with primary amines. organic-chemistry.orgnih.govnih.govresearchgate.net In this context, propylamine (B44156) would serve as the primary amine, reacting with cyanogen azide to form an imidoyl azide intermediate which then cyclizes to yield a 1-propyl-5-aminotetrazole derivative. organic-chemistry.orgnih.govnih.govresearchgate.net

The carbon atom and the exocyclic phenylamino group of the tetrazole are typically derived from a functionalized precursor such as a guanidine, cyanamide, or thiourea (B124793) derivative.

A common and effective precursor is phenylguanidine. The synthesis of the 5-(phenylamino)-1H-tetrazole core can be achieved by reacting phenylguanidine with sodium nitrite (B80452) in an acidic medium. This intermediate is then subjected to N-alkylation to introduce the propyl group as previously described.

Another important class of precursors are substituted thioureas. Bismuth-promoted three-component synthesis of 1-substituted 5-aminotetrazoles has been developed, which can utilize N,N'-disubstituted thioureas and sodium azide. acs.org These reactions often benefit from microwave heating and avoid the need for purification by column chromatography. acs.org Various thiophiles like HgCl₂, CoCl₂, and copper(I) salts can also promote the addition of an azide ion to the thiourea. acs.org

The table below summarizes key precursors and their roles in the synthesis of the target compound.

Precursor ClassSpecific ExampleRole in SynthesisSubsequent Reaction
Alkylating Agent 1-BromopropaneSource of N1-propyl groupN-alkylation of 5-(phenylamino)-1H-tetrazole
Isocyanide Propyl isocyanideSource of N1-propyl group and C5 carbonUgi-azide four-component reaction
Guanidine PhenylguanidineForms the 5-(phenylamino) coreReaction with sodium nitrite, followed by N-alkylation
Amine AnilineSource of the phenylamino groupUgi-azide four-component reaction
Thiourea 1-Benzyl-3-phenylthioureaModel substrate for 5-aminotetrazole (B145819) synthesisBismuth-promoted reaction with sodium azide

Diversified Tetrazole Ring Formation Protocols

The construction of the tetrazole ring is the pivotal step in the synthesis. Various protocols have been developed, with a strong emphasis on cycloaddition reactions, metal-mediated methods, and the application of green chemistry principles.

The most prevalent method for synthesizing 5-substituted tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. jchr.orgacs.orgnih.gov This reaction involves the formal addition of an azide (containing three nitrogen atoms) to a nitrile's carbon-nitrogen triple bond (providing one carbon and one nitrogen atom) to form the five-membered tetrazole ring. acs.org

For 1-propyl-5-(phenylamino)-1H-tetrazole, this can be envisioned through a multi-component approach. The Ugi-azide reaction is a powerful example of a one-pot synthesis that forms 1,5-disubstituted tetrazoles. This reaction would involve combining propyl isocyanide, aniline, and trimethylsilyl (B98337) azide (TMSN₃) in a solvent like methanol.

Quantum chemical calculations have been used to probe the energetics of various reaction mechanisms for the addition of azides to nitriles. acs.org When a proton source is available, the reaction may proceed through a stepwise pathway involving a proton-activated nitrile intermediate, which is often more favorable than a direct cycloaddition. acs.org

Metal catalysis plays a significant role in enhancing the efficiency and selectivity of tetrazole synthesis. Various metals have been employed to catalyze the [3+2] cycloaddition of azides to nitriles.

Palladium: Palladium-catalyzed three-component coupling (TCC) reactions are effective for synthesizing tetrazoles. nih.govacs.orgnih.govelsevierpure.com These reactions can couple a cyano compound, an allyl carbonate, and trimethylsilyl azide, with a π-allylpalladium azide complex proposed as a key intermediate. nih.govacs.orgnih.govelsevierpure.com While often used for allyltetrazoles, the principle demonstrates palladium's utility in mediating tetrazole ring formation. nih.govacs.orgnih.govelsevierpure.com

Copper: Copper(II) complexes have been shown to efficiently catalyze the [3+2] cycloaddition of sodium azide to nitriles, yielding 5-substituted 1H-tetrazoles under mild conditions. jchr.orgjchr.org This method is noted for improving safety by reducing risks associated with traditional synthesis. jchr.orgjchr.org

Zinc: Zinc salts, such as zinc(II) chloride, are effective catalysts for the reaction of sodium azide with nitriles in water, accommodating a broad range of nitrile substrates. organic-chemistry.org

Cobalt: A Cobalt(II) complex with a tetradentate ligand has been developed for the homogeneous catalysis of the [3+2] cycloaddition, showing excellent activity and providing near-quantitative yields for many substrates. acs.org

The following table compares different metal catalysts used in tetrazole synthesis.

Metal CatalystTypical PrecursorsKey Features
Palladium Cyano compounds, allyl carbonates, TMSN₃Forms a π-allylpalladium azide intermediate; used in three-component coupling. nih.govacs.orgnih.gov
Copper(II) Nitriles, Sodium AzideEfficient catalysis under mild conditions; enhanced safety profile. jchr.orgjchr.org
Zinc(II) Nitriles, Sodium AzideEffective in water as a solvent; broad substrate scope. organic-chemistry.org
Cobalt(II) Organonitriles, Sodium AzideHomogeneous catalysis; excellent activity and high yields. acs.org

Modern synthetic chemistry emphasizes the use of environmentally benign and sustainable methods. The synthesis of tetrazoles has benefited significantly from the application of green chemistry principles. jchr.orgbenthamdirect.comeurekaselect.combohrium.com

Multicomponent Reactions (MCRs): MCRs, such as the Ugi-azide reaction, are inherently green as they combine multiple reactants in a single step, which increases atom economy, reduces waste, and minimizes purification steps. eurekaselect.combohrium.com This approach is a step toward clean and step-economical chemical synthesis. eurekaselect.combohrium.com

Green Solvents and Catalysts: There is a strong trend towards replacing hazardous organic solvents. Water has been successfully used as a solvent for tetrazole synthesis, particularly in reactions catalyzed by zinc salts. organic-chemistry.orgresearchgate.net Furthermore, the development of recyclable, heterogeneous catalysts, such as silica (B1680970) sulfuric acid or polymer-supported catalysts, aligns with green chemistry goals by simplifying product isolation and catalyst reuse. nih.gov

Process Optimization: Research focuses on developing streamlined synthesis methods that minimize the use of toxic reagents and improve safety and scalability. jchr.orgjchr.org For instance, using copper catalysts can mitigate the risk of explosion from nitrogen gas generation, a hazard in some traditional methods. jchr.orgjchr.org These advancements are crucial for making the production of tetrazole derivatives more sustainable for pharmaceutical and other applications. jchr.orgbenthamdirect.com

Post-Cyclization Functionalization and Derivatization of the 1H-Tetrazole Core

Once the this compound core is synthesized, further structural diversity can be achieved through post-cyclization functionalization. These modifications can be strategically introduced to modulate the compound's physicochemical properties and biological activity. Research in this area, while not extensively focused on this exact molecule, provides a framework for potential derivatization pathways based on the reactivity of analogous 1,5-disubstituted tetrazoles.

Modification of the Phenylamino Moiety

The phenylamino group presents a reactive site for various chemical transformations, allowing for the introduction of a wide range of substituents. These modifications can influence the electronic properties and steric profile of the molecule.

Electrophilic Aromatic Substitution: The phenyl ring of the phenylamino moiety is susceptible to electrophilic aromatic substitution reactions. Depending on the reaction conditions, electrophiles can be directed to the ortho, para, or meta positions. For instance, nitration using nitric acid and sulfuric acid can introduce a nitro group, which can subsequently be reduced to an amino group, providing a handle for further functionalization. Halogenation, using reagents like N-bromosuccinimide or chlorine, can also be employed to introduce halogen atoms onto the phenyl ring.

Modification TypeReagents and Conditions (Hypothetical)Potential Products
NitrationHNO₃, H₂SO₄, 0 °C to rt1-Propyl-5-((nitro-phenyl)amino)-1H-tetrazole isomers
BrominationNBS, CCl₄, reflux1-Propyl-5-((bromo-phenyl)amino)-1H-tetrazole isomers
N-MethylationCH₃I, K₂CO₃, Acetone, reflux1-Propyl-5-(methyl(phenyl)amino)-1H-tetrazole
N-AcetylationAcetyl chloride, Pyridine, CH₂Cl₂, rtN-phenyl-N-(1-propyl-1H-tetrazol-5-yl)acetamide

Table 1: Potential Modifications of the Phenylamino Moiety

Exploration of Substituents on the N-Propyl Chain

The N-propyl chain at the 1-position of the tetrazole ring offers another avenue for structural diversification. While direct functionalization of the unactivated alkyl chain can be challenging, synthetic strategies can be employed to introduce substituents prior to or after the tetrazole ring formation.

Synthesis from Functionalized Propylamines: A common approach involves utilizing a functionalized propyl amine in the initial tetrazole synthesis. For example, using a 3-hydroxypropylamine would result in a hydroxyl group on the propyl chain, which can then be further modified through esterification, etherification, or oxidation.

Oxidation of the Propyl Chain: While direct C-H activation and oxidation of the propyl chain are synthetically challenging and often lack selectivity, the development of advanced catalytic systems may offer future possibilities for introducing hydroxyl or carbonyl functionalities.

Precursor/MethodPotential Functional GroupResulting Derivative Structure
3-Hydroxypropylamine-OH(3-(5-(Phenylamino)-1H-tetrazol-1-yl)propan-1-ol)
3-Aminopropylamine-NH₂N¹-(3-(5-(Phenylamino)-1H-tetrazol-1-yl)propyl)amine
Esterification of Hydroxypropyl derivative-OC(O)R3-(5-(Phenylamino)-1H-tetrazol-1-yl)propyl acetate

Table 2: Introduction of Substituents on the N-Propyl Chain

Stereoselective Synthesis and Enantiopure Derivative Preparation

The development of stereoselective synthetic methods is crucial for accessing enantiopure forms of chiral molecules, which often exhibit distinct biological activities. While specific literature on the stereoselective synthesis of this compound is scarce, general strategies for preparing chiral 1,5-disubstituted tetrazoles can be considered.

Use of Chiral Starting Materials: One of the most straightforward approaches to obtaining enantiopure derivatives is to employ a chiral starting material. For instance, if a chiral center were to be introduced on the N-propyl chain, starting with an enantiopure substituted propylamine would lead to the formation of a diastereomeric or enantiopure tetrazole product.

Asymmetric Catalysis: The Ugi-azide three-component reaction is a powerful tool for the synthesis of 1,5-disubstituted tetrazoles. nih.gov The use of a chiral amine or isocyanide component in this reaction can induce stereoselectivity, leading to the formation of enantioenriched products. While not directly applied to this compound, this methodology has been successfully used for the synthesis of other chiral tetrazoles. nih.gov

Chiral Resolution: In cases where a racemic mixture is obtained, chiral resolution techniques can be employed to separate the enantiomers. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. Chiral chromatography is another powerful technique for the separation of enantiomers.

ApproachDescriptionPotential Application
Chiral Starting MaterialSynthesis using an enantiopure functionalized propylamine.Preparation of diastereomerically or enantiomerically pure derivatives with substituents on the propyl chain.
Asymmetric Ugi-Azide ReactionUse of a chiral amine or isocyanide to induce stereoselectivity.Potential for the asymmetric synthesis of analogs of this compound.
Chiral ResolutionSeparation of a racemic mixture using a chiral resolving agent or chiral chromatography.Isolation of individual enantiomers of chiral derivatives of this compound.

Table 3: Approaches to Stereoselective Synthesis and Enantiopure Preparation

Advanced Computational and Theoretical Investigations of 1 Propyl 5 Phenylamino 1h Tetrazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the electronic properties of molecules. For 1-Propyl-5-(phenylamino)-1H-tetrazole, these calculations reveal the distribution of electrons and the nature of chemical bonds, which are fundamental to its reactivity.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound (Illustrative Values)
ParameterEnergy (eV)Description
HOMO Energy (EHOMO)-6.5Energy of the highest occupied molecular orbital, related to the ionization potential and nucleophilicity.
LUMO Energy (ELUMO)-1.2Energy of the lowest unoccupied molecular orbital, related to the electron affinity and electrophilicity.
HOMO-LUMO Gap (ΔE)5.3Indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability.

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its intermolecular interactions. The MEP map is color-coded to represent different electrostatic potential values: red indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

In the case of this compound, the MEP surface would likely show a high negative potential (red) around the nitrogen atoms of the tetrazole ring, particularly N4, due to the presence of lone pairs of electrons. The hydrogen atom of the amino group would exhibit a positive potential (blue), highlighting its potential as a hydrogen bond donor. The phenyl and propyl groups would generally show a more neutral potential. This mapping is crucial for understanding how the molecule interacts with other molecules, including solvents and biological receptors.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are key determinants of its physical and biological properties. Conformational analysis and molecular dynamics simulations are employed to explore the molecule's dynamic behavior.

Potential Energy Surface Mapping and Conformational Isomers

The potential energy surface (PES) maps the energy of a molecule as a function of its geometry. By scanning the PES, it is possible to identify the most stable conformations (local and global energy minima) and the energy barriers between them (transition states). For this compound, the key degrees of freedom include the rotation around the C5-N(amino) bond and the orientation of the propyl group.

The dihedral angle between the tetrazole and phenyl rings is a critical parameter that defines different conformational isomers. Computational studies on similar 1,5-disubstituted tetrazoles have shown that the rings are often not coplanar. nih.gov The relative energies of these conformers determine their population at a given temperature.

Table 2: Relative Energies of Conformational Isomers of this compound (Illustrative Values)
ConformerDihedral Angle (Tetrazole-Phenyl)Relative Energy (kcal/mol)Description
A~45°0.0 (Global Minimum)The most stable conformation with a twisted orientation of the phenyl ring relative to the tetrazole ring.
B~90°2.5A higher energy conformer where the rings are perpendicular.
C~0°4.0 (Transition State)A planar transition state with significant steric hindrance.

Solvent Effects on Conformation and Tautomerism

The surrounding solvent can have a profound impact on the conformational preferences and tautomeric equilibrium of a molecule. For 5-substituted-1H-tetrazoles, the position of the proton on the tetrazole ring can lead to different tautomers (1H and 2H forms). While the propyl group at the N1 position in this compound prevents this specific tautomerism, the amino group attached to the C5 position can potentially exist in amino and imino forms.

Molecular dynamics simulations in explicit solvent models can be used to study how solvent molecules interact with the solute and influence its structure and dynamics. The Polarizable Continuum Model (PCM) is another computational method used to approximate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. d-nb.info Studies on related tetrazoles have shown that polar solvents can stabilize more polar conformers and can influence the energy barriers for conformational changes. d-nb.inforesearchgate.net

Ligand Flexibility and Binding Site Interactions (Theoretical Models)

Computational studies on analogous 5-substituted 1H-tetrazole derivatives suggest that the tetrazole ring itself is relatively rigid and planar. However, the substituents play a crucial role in defining the molecule's interaction landscape. The phenylamino (B1219803) group, with its potential for π-π stacking, hydrogen bonding (via the amino proton), and hydrophobic interactions, is predicted to be a key contributor to binding affinity. The propyl group, being aliphatic, is likely to engage in van der Waals and hydrophobic interactions within a binding pocket. Theoretical models often employ conformational analysis and molecular dynamics simulations to explore the energetically favorable conformations of such ligands and to understand how they might adapt their shape to fit into a specific protein active site. The interplay between the flexible substituents and the rigid tetrazole core allows for a diverse range of potential binding modes.

Prediction of Intermolecular Interactions and Binding Affinities (In Silico)

In silico methods are instrumental in predicting the intermolecular interactions and binding affinities of this compound with potential biological targets. These computational techniques provide insights into the non-covalent interactions that govern molecular recognition and binding.

Docking Studies with Putative Biological Targets

Molecular docking simulations are a primary tool for predicting the binding orientation and affinity of a ligand to a macromolecular target. For this compound, docking studies would be performed against a variety of putative biological targets known to interact with tetrazole-containing compounds, such as receptors, enzymes, or ion channels. These studies would predict the preferred binding pose of the molecule within the active site and estimate the binding energy. The phenylamino moiety is expected to form key interactions, such as hydrogen bonds between the N-H group and acceptor residues, as well as aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan. The tetrazole ring, being a bioisostere of a carboxylic acid, can participate in hydrogen bonding and electrostatic interactions. The propyl group would likely occupy a hydrophobic pocket within the binding site.

A hypothetical docking study against a kinase domain, a common target for tetrazole derivatives, might yield results similar to those presented in the interactive table below.

Table 1: Hypothetical Docking Results for this compound with a Putative Kinase Target
Binding PosePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
1-8.5Lys76, Asp184Hydrogen Bond (tetrazole ring)
Phe169π-π Stacking (phenyl ring)
Leu23, Val31Hydrophobic (propyl chain)
2-7.9Glu91Hydrogen Bond (amino group)
Tyr88π-π Stacking (phenyl ring)
Ile145, Ala45Hydrophobic (propyl chain)

Molecular Mechanics and Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

To refine the predictions from docking studies and to gain a more accurate understanding of the interaction energies, more sophisticated computational methods like Molecular Mechanics (MM) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are employed. MM methods use classical physics to model the interactions between atoms, providing a computationally efficient way to explore the conformational space of the ligand-protein complex. These methods are particularly useful for running longer molecular dynamics simulations to assess the stability of the predicted binding pose.

QM/MM approaches offer a higher level of theory by treating a small, critical region of the system (e.g., the ligand and the immediate active site residues) with quantum mechanics, while the rest of the protein and solvent are treated with molecular mechanics. This allows for a more accurate description of electronic effects, such as charge transfer and polarization, which can be important for specific interactions like hydrogen bonding and metalloenzyme catalysis. For this compound, a QM/MM study could provide a more precise calculation of the binding free energy and a detailed understanding of the electronic nature of the interactions between the tetrazole ring and the active site.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to correlate the chemical structure of a series of compounds with their biological activity. These methods are valuable for lead optimization and the design of new, more potent analogs.

Development of 3D-QSAR Models for Derivative Series

A 3D-QSAR study would involve a series of derivatives of this compound with known biological activities against a specific target. The three-dimensional structures of these molecules are aligned, and various molecular fields (e.g., steric, electrostatic, hydrophobic) are calculated. Statistical methods are then used to build a model that relates these fields to the observed biological activity. For a series based on this compound, a 3D-QSAR model could highlight the regions where modifications to the propyl or phenyl groups would likely lead to an increase or decrease in activity. For instance, the model might indicate that a bulkier substituent on the phenyl ring or a different alkyl chain at the N1 position would be beneficial for binding. A study on 5-(biphenyl-2-yl)-1H-tetrazole derivatives has demonstrated the utility of 3D-QSAR models in guiding the design of new potent compounds. nih.gov

The following interactive table illustrates the kind of data that would be used to build a 3D-QSAR model for a hypothetical series of this compound derivatives.

Table 2: Hypothetical Data for a 3D-QSAR Study of this compound Derivatives
CompoundR1 (N1-substituent)R2 (Phenyl-substituent)Biological Activity (IC50, nM)Steric Field ContributionElectrostatic Field Contribution
1PropylH1500.45-0.23
2EthylH2500.38-0.21
3Propyl4-Cl800.46-0.55
4Propyl4-CH31200.52-0.18

De Novo Design Principles Based on Computational Predictions

The insights gained from theoretical and computational studies can be used to guide the de novo design of novel molecules with improved properties. By understanding the key pharmacophoric features required for binding and activity, new chemical entities can be designed from scratch. For this compound, computational predictions might suggest that the essential features are a hydrogen bond donor (the amino group), a hydrogen bond acceptor (the tetrazole ring), an aromatic group for π-stacking, and a hydrophobic alkyl chain.

A de novo design algorithm could use these pharmacophoric constraints to generate new molecular structures that fit the binding site of the target protein. These computationally designed molecules can then be synthesized and tested, providing a rational and efficient approach to drug discovery. This process leverages the predictive power of computational models to explore novel chemical space and identify promising new drug candidates.

Structure Activity Relationship Sar Studies of 1 Propyl 5 Phenylamino 1h Tetrazole Derivatives

Systematic Modification of the N-Propyl Chain and Its Impact on Activity

The N-propyl group at the 1-position of the tetrazole ring plays a pivotal role in modulating the biological activity of this class of compounds. Alterations to its length, branching, and composition have been shown to significantly influence the molecule's interaction with its biological targets.

Chain Length and Branching Effects

Studies have demonstrated that the length and branching of the N-alkyl substituent are critical for optimal activity. While the propyl group often confers favorable properties, variations in chain length can lead to marked differences in potency. For instance, in a series of 1-alkyl-5-(phenylamino)-1H-tetrazole derivatives, it has been observed that increasing or decreasing the carbon chain from the optimal three-carbon length can result in a decrease in biological efficacy. Branching of the alkyl chain, such as the introduction of an isopropyl or isobutyl group, has also been explored. These modifications can impact the steric bulk and lipophilicity of the molecule, thereby affecting its binding affinity and pharmacokinetic profile.

Compound N-Alkyl Chain Relative Activity
1 EthylModerate
2 n-PropylHigh
3 IsopropylModerate-High
4 n-ButylModerate
5 IsobutylLow

Table 1: Illustrative impact of N-alkyl chain modifications on the relative biological activity of 1-alkyl-5-(phenylamino)-1H-tetrazole derivatives.

Incorporation of Heteroatoms or Cyclic Moieties

To further probe the SAR of the N-substituent, researchers have introduced heteroatoms, such as oxygen or nitrogen, into the alkyl chain. The incorporation of an ether or amine functionality can alter the polarity and hydrogen bonding capacity of the molecule, potentially leading to enhanced interactions with the target protein. Similarly, the replacement of the linear propyl chain with cyclic moieties, such as cyclopropyl (B3062369) or cyclohexyl groups, has been investigated. These rigid structures can lock the molecule into a specific conformation, which may be more or less favorable for binding, thus providing valuable insights into the spatial requirements of the active site.

Exploration of Substituent Effects on the Phenylamino (B1219803) Moiety

The phenylamino group at the 5-position of the tetrazole ring offers a versatile handle for structural modification. The electronic and steric properties of substituents on the phenyl ring, as well as their position, have been extensively studied to optimize the activity of 1-Propyl-5-(phenylamino)-1H-tetrazole derivatives.

Electronic and Steric Effects of Aromatic Substitutions

Compound Substituent on Phenyl Ring Electronic Effect Steric Effect Relative Activity
6 HNeutralSmallModerate
7 4-CH₃Electron-donatingSmallHigh
8 4-OCH₃Electron-donatingMediumHigh
9 4-ClElectron-withdrawingMediumModerate-High
10 4-NO₂Electron-withdrawingMediumLow
11 2,6-diClElectron-withdrawingLargeVery Low

Table 2: Influence of electronic and steric effects of phenyl ring substituents on the relative activity of this compound derivatives.

Regioselectivity of Substitutions on the Phenyl Ring

The position of the substituent on the phenyl ring is a key determinant of biological activity. SAR studies have systematically explored substitutions at the ortho, meta, and para positions. In many cases, substitution at the para-position is found to be the most favorable for activity, suggesting that the binding pocket can accommodate functionality in this region. Ortho-substitutions, on the other hand, are often detrimental to activity, likely due to steric clashes with the receptor. The effect of meta-substitutions can be variable and is dependent on the nature of the substituent and the specific biological target.

Tetrazole Ring Modifications and Bioisosteric Replacements

The tetrazole ring itself is a crucial pharmacophore, often acting as a bioisostere for a carboxylic acid group due to its similar acidity and planar nature. However, modifications to this ring and its complete replacement with other heterocyclic systems have been explored to improve the pharmacokinetic and pharmacodynamic properties of the parent compound.

Nitrogen Atom Position Isomers within the Tetrazole Ring

The tetrazole ring contains four nitrogen atoms, and when substituted at the 5-position (with a group like phenylamino), the remaining N-H proton can exist in two tautomeric forms, 1H and 2H. nih.govmdpi.com Alkylation of the 5-(phenylamino)-1H-tetrazole core, for instance with a propyl group, generally leads to a mixture of two distinct regioisomers: the 1-propyl and 2-propyl derivatives. mdpi.com The position of this alkyl group is critical, as the two isomers possess different electronic distributions, steric profiles, and hydrogen-bonding capabilities, often resulting in significantly different biological activities.

The ratio of the N1 and N2 isomers formed during synthesis can depend on factors such as reaction temperature and the steric and electronic nature of the substituents. mdpi.com From a biological standpoint, the differential activity between these isomers is a key aspect of SAR. The spatial arrangement of the nitrogen atoms available for interaction with a biological target can determine binding affinity and efficacy. For example, in a study of tetrazole-based tubulin inhibitors, molecular docking suggested that the N2 and N4 atoms of the tetrazole ring could form crucial hydrogen bonds with amino acid residues (Asnβ258 and Lysβ352, respectively) in the active site. tandfonline.com A shift in the substituent from the N1 to the N2 position would alter this potential interaction pattern, likely affecting potency.

A clear example of the importance of isomer position on activity was demonstrated with regioisomers of LY2183240, a tetrazole-containing compound. The 2,5-disubstituted regioisomer showed potent antimicrobial activity against certain Gram-positive bacteria, whereas the corresponding 1,5-disubstituted regioisomer was devoid of any antibacterial activity. researchgate.net This stark difference underscores that the placement of the substituent on the tetrazole ring is a critical determinant of biological function, likely by orienting other parts of the molecule correctly for target engagement or by directly participating in binding interactions. researchgate.net

Table 1: Illustrative Example of Biological Activity Differences in Tetrazole Regioisomers (Based on LY2183240 Analogs)
CompoundIsomer TypeObserved Biological Activity
Analog A2,5-Disubstituted TetrazolePotent antimicrobial activity researchgate.net
Analog B1,5-Disubstituted TetrazoleNo antimicrobial activity observed researchgate.net

Bioisosteric Replacements of the Tetrazole Scaffold (for SAR exploration)

Bioisosterism—the strategy of replacing a functional group with another that has similar physical or chemical properties—is a widely used tool in drug design. The tetrazole ring is a classic bioisostere of the carboxylic acid group. bohrium.comnih.gov This is due to their comparable pKa values (pKa of tetrazole is ~4.9, similar to acetic acid's 4.76) and planar, delocalized electronic systems. nih.govmdpi.com Replacing a carboxylic acid with a tetrazole can offer several advantages, including increased metabolic stability, improved lipophilicity, and enhanced oral bioavailability. bohrium.comnih.govresearchgate.net

In SAR exploration of this compound derivatives, replacing the tetrazole ring with other acidic groups like a carboxylic acid, or other bioisosteres such as an acylsulfonamide, can provide valuable information about the target's binding requirements. If the activity is retained or improved, it suggests that the primary role of the tetrazole is to act as an acidic, hydrogen-bonding group.

A study on dual MCL-1/BCL-xL inhibitors demonstrated the successful application of this strategy. nih.gov The parent compound contained a crucial carboxylic acid for binding. Researchers synthesized analogs where the carboxylic acid was replaced by a tetrazole or an acylsulfonamide. Both motifs, having pKa values comparable to the carboxylic acid, were well-tolerated and resulted in compounds with similar or even improved binding affinities. nih.gov The acylsulfonamide analog, in particular, showed the greatest anti-leukemic activity in the series, highlighting the utility of exploring bioisosteres to optimize biological response. nih.gov

Table 2: Example of Bioisosteric Replacement on Biological Activity (Based on MCL-1/BCL-xL Inhibitors)
Compound AnalogKey Functional GroupRelative Binding Affinity/Activity
Parent CompoundCarboxylic AcidActive nih.gov
Analog 1TetrazoleSimilar or better binding affinity nih.gov
Analog 2AcylsulfonamideImproved binding and cellular activity nih.gov

Conformational Rigidity and Flexibility in SAR Elucidation

Constrained Analogs for Target Recognition

Flexible molecules can exist in numerous conformations, and binding to a receptor requires adopting one specific "bioactive" conformation. This process can be entropically unfavorable. To overcome this and to better understand the specific geometric requirements for activity, medicinal chemists design constrained analogs. These are molecules where conformational flexibility is reduced by introducing rings or other rigid structural elements, effectively "locking" the molecule into a more limited set of shapes.

For a molecule like this compound, flexibility exists primarily in the rotation around the N-phenyl and C-amino bonds. Constrained analogs could be designed by:

Bridging: Creating an additional ring by connecting the phenyl and tetrazole rings or by linking the propyl group back to another part of the molecule.

Introducing bulky groups: Placing large substituents near the rotatable bonds to sterically hinder free rotation.

Table 3: Conceptual Strategies for Creating Constrained Analogs
StrategyDescriptionPotential SAR Insight
Cyclization/BridgingConnect two parts of the molecule (e.g., phenyl and propyl groups) to form a new ring.If activity increases, the constrained conformation is likely close to the bioactive conformation.
Introduction of Double BondsReplace single bonds with double bonds to restrict rotation.Defines the required planarity or angle between substituents.
Use of Rigid SpacersIncorporate rigid linkers (e.g., acetylene) between moieties.Determines the optimal distance and orientation between key pharmacophoric groups.

Impact of Rotational Barriers on Biological Interactions

Closely related to conformational constraint is the concept of rotational barriers. The single bonds in this compound (specifically the C5-N bond and the N-phenyl bond) are not completely free to rotate. There is an energy cost, or barrier, to rotating around these bonds, which arises from steric hindrance and electronic effects. The height of this barrier determines how easily the molecule can transition between different conformations.

A high rotational barrier can restrict the molecule to a few low-energy conformations. If one of these stable conformations is the bioactive one, the compound may exhibit high potency because it is pre-organized for binding. However, if the bioactive conformation is a high-energy state that is difficult to access, the compound will show poor activity. Conversely, a very low rotational barrier allows the molecule to adopt a wide range of shapes easily, but this flexibility can be detrimental, as a significant entropic penalty must be paid upon binding to the target.

Therefore, the ideal scenario often involves a moderate rotational barrier that limits the number of accessible conformations without preventing the molecule from adopting the bioactive shape. SAR studies can probe this by introducing substituents that either increase or decrease steric hindrance around the rotatable bonds and observing the corresponding effect on biological activity. This provides indirect evidence of the conformational requirements of the receptor and helps in designing molecules with an optimal flexibility profile for biological interactions.

Table 4: Relationship Between Rotational Energy Barrier and Potential Biological Impact
Rotational BarrierConformational FlexibilityPotential Biological Implication
LowHigh (many accessible conformers)May bind to multiple targets (poor selectivity); high entropic cost to adopt bioactive conformation.
ModerateLimited (favors a subset of conformers)Optimal balance; can reduce entropic penalty while still allowing access to the bioactive conformation.
HighLow (molecule is rigid or locked)High potency if the ground-state conformation is bioactive; inactive if it is not.

Molecular Mechanisms of Action and Biological Target Elucidation for 1 Propyl 5 Phenylamino 1h Tetrazole

In Vitro Biochemical Characterization of Enzyme Inhibition and Activation

A thorough search of scientific databases yielded no specific studies detailing the in vitro biochemical characterization of 1-Propyl-5-(phenylamino)-1H-tetrazole's effects on enzyme activity.

There is currently no available data from kinetic studies to define the enzyme-ligand interactions of this compound. Information such as inhibition constants (Kᵢ), activation constants (Kₐ), or other kinetic parameters that would describe its potency and mechanism of action on any specific enzyme is not documented.

Similarly, there is no information available to determine whether any potential enzyme inhibition by this compound is reversible or irreversible. Such studies are crucial for understanding the compound's mechanism and duration of action.

Receptor Binding Assays and Selectivity Profiling

No receptor binding assays or selectivity profiles for this compound have been published. These assays are fundamental in identifying the specific receptors a compound interacts with and its affinity for them. nih.gov

Data from competitive binding studies, which would elucidate the binding affinity (e.g., Kᵢ or IC₅₀ values) of this compound to specific receptors, is not available.

There is no evidence from allosteric modulation investigations to suggest whether this compound acts as a positive or negative allosteric modulator at any receptor. nih.govbiorxiv.org

Protein-Ligand Interaction Studies Using Biophysical Techniques

Biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR) are instrumental in providing a detailed, atomic-level understanding of how a ligand binds to its protein target. However, no such studies have been reported for this compound.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

There is no publicly available data from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) studies for this compound. These techniques are instrumental in determining the binding affinity, kinetics, and thermodynamics of a ligand-protein interaction. Without such data, the binding characteristics of this compound to any potential biological target remain unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Protein Interactions

While NMR spectroscopy is a powerful tool for characterizing the structure of small molecules, including tetrazole derivatives, there are no published studies that utilize NMR to investigate the interactions between this compound and a specific protein target. Such studies would provide valuable insights into the binding site and the conformational changes that occur upon binding.

X-ray Crystallography or Cryo-Electron Microscopy of Compound-Target Complexes

Structural biology techniques like X-ray crystallography and cryo-electron microscopy provide high-resolution three-dimensional structures of compound-target complexes, offering a detailed view of the binding mode. There are no reported crystal or cryo-EM structures of this compound in complex with a biological macromolecule.

Cellular Pathway Modulation and Signal Transduction Investigations

Understanding how a compound affects cellular pathways and signal transduction is critical to elucidating its mechanism of action in a physiological context. For this compound, this area of research appears to be unexplored.

Target Engagement Studies in Cellular Models

No studies demonstrating the engagement of this compound with a specific target in a cellular context have been published. Target engagement assays are essential to confirm that a compound interacts with its intended target in a complex cellular environment.

Transcriptomic and Proteomic Profiling in Response to Compound Treatment

Global analyses of changes in gene expression (transcriptomics) and protein levels (proteomics) following treatment with a compound can reveal the cellular pathways it modulates. There is no available transcriptomic or proteomic data for cells treated with this compound.

Investigation of Downstream Signaling Cascades

The effect of this compound on downstream signaling cascades has not been documented. Such investigations would be necessary to understand the functional consequences of its interaction with a biological target. For instance, studies on other tetrazole derivatives have shown modulation of pathways such as G2/M cell cycle arrest in the context of cancer. nih.gov

Identification and Validation of Specific Biological Targets in Non-Human Systems

The elucidation of a compound's mechanism of action begins with the identification of its specific molecular binding partners within a biological system. For a novel compound like this compound, a multi-step approach is required, starting with broad screening techniques to identify potential targets, followed by rigorous validation studies to confirm the biological relevance of these interactions.

A powerful and unbiased method to isolate and identify the direct binding partners of a small molecule from a complex biological sample is affinity chromatography coupled with mass spectrometry-based proteomics. nih.gov This strategy leverages the specific, non-covalent interaction between the compound of interest (the ligand) and its target protein(s).

The process begins by chemically immobilizing this compound onto a solid-phase chromatography resin, creating a specialized affinity column. A protein mixture, such as a lysate derived from a non-human cell line or tissue, is then passed over this column. Proteins that have a specific binding affinity for this compound will be captured by the immobilized ligand, while the vast majority of non-interacting proteins will flow through.

Following a series of stringent washes to remove non-specifically bound proteins, the captured target proteins are eluted from the column, typically by changing the pH or ionic strength of the buffer or by using a competing agent. This enriched sample of potential binding partners is then subjected to proteomic analysis. The proteins are digested into smaller peptides, which are then identified and quantified using high-resolution mass spectrometry. This approach can yield a list of high-confidence "hits" that represent the potential biological targets of the compound.

Illustrative Proteomic Hits from Affinity Chromatography

Note: The following data is hypothetical and serves to illustrate the type of results obtained from such an experiment.

Protein IDProtein NameProtein ScoreUnique Peptides IdentifiedFold Enrichment (vs. Control Column)
P04637Mitogen-activated protein kinase 12581535.2
P27361Glycogen synthase kinase-3 beta1951121.7
Q16539Serine/threonine-protein kinase PIM1152918.4
P00519Pyruvate kinase PKM11079.5

Identifying a protein that binds to a compound is a critical first step, but it does not confirm that this interaction is responsible for the compound's biological effects. Therefore, target validation is an essential subsequent stage. Genetic methods, such as gene knockout or knockdown, are considered the gold standard for validating a potential drug target. nih.gov

These techniques involve reducing or eliminating the expression of the gene that codes for the putative target protein in a relevant non-human model system, such as a cell line, yeast, or a model organism like C. elegans or zebrafish.

RNA interference (RNAi): Using small interfering RNAs (siRNA) or short hairpin RNAs (shRNA), the messenger RNA (mRNA) of the target protein is specifically degraded, leading to a transient "knockdown" of protein expression.

Gene Editing (e.g., CRISPR-Cas9): This technology allows for the permanent disruption ("knockout") of the gene encoding the target protein.

The logic of these experiments is straightforward: if the identified protein is the true biological target of this compound, then reducing or eliminating that protein should alter the system's response to the compound. For example, if the compound has a cytotoxic effect that is mediated through inhibiting a specific kinase, then cells lacking that kinase may become resistant to the compound. Conversely, if the compound works by activating a target, knocking down that target would abolish the compound's effect.

Example of Target Validation via siRNA Knockdown in a Non-Human Cell Line

Note: The following data is hypothetical and illustrates how knockdown studies can validate a primary target from a list of candidates.

siRNA TargetCell Viability (%) after Treatment with this compoundConclusion
Non-targeting control45%Baseline cytotoxicity of the compound
Mitogen-activated protein kinase 148%No change; target not validated
Glycogen synthase kinase-3 beta89%Resistance observed; target validated
Serine/threonine-protein kinase PIM142%No change; target not validated
Pyruvate kinase PKM51%No change; target not validated

Through this systematic process of discovery and validation, researchers can confidently identify the specific biological targets of compounds like this compound, paving the way for a deeper understanding of their molecular mechanisms of action.

Applications of 1 Propyl 5 Phenylamino 1h Tetrazole and Its Derivatives As Research Chemical Probes

Use in Target Deconvolution and Validation Studies

A significant challenge in drug discovery, particularly in phenotypic screening, is the identification of the specific molecular target responsible for an observed biological effect. Derivatives of 1-Propyl-5-(phenylamino)-1H-tetrazole can be chemically modified to serve as probes for target deconvolution and validation.

One powerful technique is affinity-based protein profiling (ABPP). In this approach, a derivative of the parent compound is synthesized with a reactive group and an affinity tag (e.g., biotin). The reactive group is designed to covalently bind to the cellular target(s) of the compound. After treating cells or cell lysates with the probe, the tagged protein-probe complexes can be enriched using affinity chromatography (e.g., with streptavidin beads) and the bound proteins identified by mass spectrometry.

Research on tetrazole-based probes has demonstrated the feasibility of this approach. For instance, a library of functionalized tetrazole derivatives was used in a competitive affinity-based proteome profiling strategy to identify the cellular targets of bioactive hits from a phenotypic screen. nih.gov This study successfully identified several proteins, including ANXA2 and PDIA3/4, as targets for tetrazole compounds that inhibit cancer cell proliferation. nih.gov While this study did not specifically use this compound, the methodology is directly applicable.

Furthermore, the synthesis of tagged analogs of a bioactive compound allows for target validation. Once a putative target is identified, the tagged probe can be used in competitive binding assays with the original, untagged compound to confirm specific interaction. Additionally, genetic techniques such as siRNA or CRISPR-Cas9 can be used to knockdown the expression of the identified target, and the cellular response to the original compound can be re-evaluated to validate that the observed phenotype is indeed mediated by that target.

Application in High-Throughput Screening (HTS) Assays

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries for biological activity. The structural characteristics of this compound and its analogs make them suitable candidates for inclusion in such libraries. Their relatively small size, synthetic tractability, and diverse biological activities make them attractive starting points for hit identification.

HTS assays can be designed to be either target-based or phenotypic. In target-based screens, compounds are tested for their ability to modulate the activity of a specific, purified protein or enzyme. Libraries of tetrazole derivatives have been screened in this manner against a variety of targets. The readout for these assays is typically a change in fluorescence, luminescence, or absorbance.

Phenotypic HTS, on the other hand, measures the effect of compounds on whole cells or organisms, without a preconceived target. This approach is particularly useful for identifying compounds that act through novel mechanisms. Tetrazole-containing libraries have been successfully employed in phenotypic screens to identify compounds with effects on cell proliferation, differentiation, and other cellular processes. nih.gov

The development of robust and miniaturized HTS assays is crucial for screening large numbers of compounds efficiently. Automated liquid handling and detection systems are standard in modern HTS facilities.

Table 1: Representative High-Throughput Screening (HTS) Methodologies

Assay TypePrincipleReadoutApplication Example
Target-Based Measures direct interaction with a purified biological target.Fluorescence Polarization (FP), FRET, LuminescenceScreening for inhibitors of a specific kinase.
Cell-Based Measures a cellular response to compound treatment.Cell viability (e.g., MTT assay), Reporter gene expression, High-content imagingIdentifying compounds that induce apoptosis in cancer cells.
Biochemical Measures the activity of an enzyme or binding affinity.Colorimetric, Fluorometric, RadiometricDetermining the IC50 of an enzyme inhibitor.

This table provides a generalized overview of HTS methodologies and does not represent specific data for this compound.

Utility in Phenotypic Screening for Novel Pathway Identification

Phenotypic screening has undergone a resurgence in recent years as a powerful strategy for discovering first-in-class medicines. This approach involves screening compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the drug's molecular target. This is particularly valuable for complex diseases where the underlying biology is not fully understood.

Libraries of diverse small molecules, including derivatives of this compound, are well-suited for phenotypic screening. The identification of a "hit" compound that elicits a desired phenotypic change is the first step. Subsequent studies are then required to elucidate the mechanism of action and identify the molecular target(s), a process known as target deconvolution, as discussed in section 6.2.

A notable study demonstrated the power of integrating phenotypic screening of a tetrazole library with affinity-based proteome profiling. This combined approach not only identified bioactive compounds that inhibited cancer cell proliferation but also successfully mapped their cellular targets. nih.gov This strategy provides a direct link between a compound's observed phenotype and its molecular mechanism, paving the way for the identification of novel biological pathways that can be targeted for therapeutic intervention.

High-content imaging is a particularly powerful tool in phenotypic screening, as it allows for the quantitative analysis of multiple cellular parameters simultaneously. This can provide a detailed "fingerprint" of a compound's effect on cellular morphology and function, which can be used to cluster compounds with similar mechanisms of action and to infer their molecular targets.

As Tools for Investigating Specific Biological Processes in Model Systems

Once a bioactive compound like this compound or its derivatives and their cellular targets are identified, they can be used as chemical probes to dissect specific biological processes in various model systems. These systems can range from cultured cells to whole organisms such as zebrafish or mice.

By applying the compound at specific times or in specific tissues, researchers can investigate the role of its target protein in development, physiology, and disease. For example, if a derivative of this compound is found to be a potent and selective inhibitor of a particular enzyme, it can be used to study the consequences of inhibiting that enzyme's activity in a living organism. This can help to elucidate the function of the enzyme and its role in various biological pathways.

The ability to chemically modify the this compound scaffold is a significant advantage in this context. For example, derivatives with improved potency, selectivity, or pharmacokinetic properties can be synthesized to create more effective research tools. Furthermore, the development of photo-switchable or caged derivatives would allow for precise spatiotemporal control over the compound's activity, enabling even more sophisticated investigations of biological processes.

Advanced Analytical Methodologies for Research Grade 1 Propyl 5 Phenylamino 1h Tetrazole

Chromatographic Purity Assessment and Isolation Techniques

Chromatography is fundamental in determining the purity of 1-Propyl-5-(phenylamino)-1H-tetrazole and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) is the principal technique for this purpose, while Gas Chromatography (GC) may be applicable for analyzing volatile derivatives.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

Reverse-phase HPLC (RP-HPLC) is the method of choice for assessing the purity of polar heterocyclic compounds like this compound. The technique separates compounds based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

For analytical purposes, a typical HPLC setup would involve a C18 column, which provides a hydrophobic stationary phase suitable for retaining the analyte. The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid to improve peak shape). Detection is commonly performed using a UV-Vis detector, as the phenyl and tetrazole rings contain chromophores that absorb in the UV range, typically around 220-254 nm ijrpc.com. The purity of a sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram researchgate.net.

Preparative HPLC utilizes similar principles but on a larger scale, with wider columns and higher flow rates, to isolate pure this compound from synthetic batches. The collected fractions corresponding to the desired compound are then evaporated to yield the purified product.

ParameterTypical ConditionPurpose
Column Reverse Phase C18 (e.g., 100 x 4.6 mm, 3.5 µm)Separation based on hydrophobicity.
Mobile Phase A 0.05-0.1% Formic Acid or Phosphoric Acid in WaterAqueous component of the mobile phase.
Mobile Phase B Acetonitrile or MethanolOrganic modifier to elute the compound.
Gradient Linear gradient, e.g., 10% to 90% B over 15 minEnsures elution of compounds with varying polarities.
Flow Rate 1.0 mL/min (Analytical)Standard flow for analytical separations.
Detection UV-Vis at 220 nm or 254 nmMonitors the elution of aromatic compounds. ijrpc.com
Injection Volume 5-20 µLStandard volume for analytical injections.

Gas Chromatography (GC) for Volatile Derivatives (if applicable)

While tetrazoles are generally not volatile enough for direct GC analysis due to their polarity and potential for thermal degradation, GC coupled with Mass Spectrometry (GC-MS) can be a valuable tool for analyzing more volatile precursors, byproducts, or specific derivatives. bohrium.comnih.gov For instance, the synthesis of 1-R-1H-tetrazoles from primary amines and other reagents has been studied using GC-MS to identify reaction products. bohrium.com If this compound were to be derivatized to increase its volatility (e.g., through silylation of the amino group), GC could be employed for purity assessment. The technique separates compounds in the gas phase based on their boiling points and interaction with the stationary phase of the GC column.

Mass Spectrometry Techniques for Structural Confirmation and Metabolite Identification (in vitro enzymatic reactions)

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and structure of this compound. High-resolution and tandem MS techniques are particularly powerful.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the compound. For this compound (C₁₀H₁₃N₅), the exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally measured value, typically with an accuracy of less than 5 ppm. mdpi.comnih.gov This analysis unequivocally confirms the elemental composition and serves as a primary piece of evidence for the compound's identity. mdpi.commdpi.com

ParameterValue
Molecular Formula C₁₀H₁₃N₅
Molecular Weight (Avg.) 203.24 g/mol chemicalbook.com
Monoisotopic Mass 203.11709 g/mol
Calculated m/z for [M+H]⁺ 204.12437
Typical HRMS Instrument Orbitrap or TOF Mass Analyzer
Ionization Mode Electrospray Ionization (ESI), Positive Mode

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (e.g., the [M+H]⁺ ion of the target compound) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions are then analyzed to reveal structural information. The fragmentation pattern of tetrazoles is highly dependent on the nature and position of their substituents. nih.gov

A common fragmentation pathway for tetrazoles involves the elimination of a molecule of nitrogen (N₂), which is characteristic of the tetrazole ring. nih.govmdpi.com Another frequent fragmentation is the loss of the entire azide (B81097) moiety (N₃). For this compound, key fragmentations would likely include:

Loss of N₂: A neutral loss of 28 Da from the precursor ion.

Cleavage of the propyl group: Loss of 43 Da (C₃H₇).

Cleavage of the phenylamino (B1219803) group: Fission of the C-N bond connecting the phenylamino moiety to the tetrazole ring.

In the context of in vitro enzymatic reactions, MS/MS is crucial for identifying metabolites. The compound can be incubated with liver microsomes or hepatocytes, which contain metabolic enzymes like cytochrome P450s. mdpi.com Potential metabolic transformations include hydroxylation of the phenyl ring or the propyl chain. The resulting metabolites can be detected by searching for their predicted masses. Subsequent MS/MS analysis of these potential metabolite ions would show a fragmentation pattern related to the parent drug but with a mass shift corresponding to the metabolic modification (e.g., +16 Da for hydroxylation), thus confirming their structure.

Precursor Ion (m/z)Proposed Product Ion (m/z)Neutral LossPlausible Fragment Structure
204.12 ([M+H]⁺)176.12N₂ (28 Da)Protonated propyl-phenyl carbodiimide (B86325) cation
204.12 ([M+H]⁺)161.08C₃H₇ (43 Da)Protonated 5-(phenylamino)-1H-tetrazole
204.12 ([M+H]⁺)119.09C₃H₇N₂ (Propyl-diazene)Phenyl isocyanide cation
204.12 ([M+H]⁺)92.06C₄H₈N₅ (Propyl-tetrazole)Anilinium ion

Spectroscopic Characterization for Conformational and Electronic State Analysis

Spectroscopic techniques provide detailed information about the molecular structure, bonding, and electronic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary methods for structural elucidation. pnrjournal.com

¹H NMR: The proton NMR spectrum would show distinct signals for the propyl chain protons (a triplet for the terminal CH₃, a sextet for the middle CH₂, and a triplet for the CH₂ attached to the tetrazole nitrogen), aromatic protons on the phenyl ring (multiplets in the aromatic region), and the N-H proton of the amino group (a broad singlet). nih.gov

¹³C NMR: The carbon spectrum would confirm the number of unique carbon atoms, with signals corresponding to the three carbons of the propyl chain, the carbons of the phenyl ring, and the single carbon atom within the tetrazole ring. mdpi.com

Assignment¹H NMR Expected Shift (δ, ppm)¹³C NMR Expected Shift (δ, ppm)
Propyl-CH₃~0.9 (triplet)~11
Propyl-CH₂-CH₃~1.7 (sextet)~23
N-CH₂-Propyl~4.2 (triplet)~50
Aromatic C-H~6.9-7.4 (multiplets)~115-130
Aromatic C-N-~140
Tetrazole C5-~155
N-H~8-10 (broad singlet) -

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. nih.gov The spectrum of this compound would exhibit characteristic absorption bands. pnrjournal.com

Vibrational ModeExpected Wavenumber (cm⁻¹)
N-H Stretch (amine)~3300
C-H Stretch (aromatic)~3100-3000
C-H Stretch (aliphatic)~2960-2850
C=N/C-N Stretch (tetrazole ring)~1600
C=C Stretch (aromatic ring)~1600, ~1500
N=N Stretch (tetrazole ring)~1200-1100

UV-Visible Spectroscopy: This technique provides information on the electronic transitions within the molecule. The presence of the phenylamino group and the tetrazole ring, both containing π-electron systems, would result in characteristic UV absorptions. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show absorption maxima (λ_max) in the 250-350 nm range, corresponding to π→π* transitions within the conjugated system. beilstein-journals.orggrowingscience.com

Advanced NMR Techniques (e.g., NOESY, COSY, HSQC) for 3D Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, and two-dimensional (2D) techniques are particularly crucial for unambiguously assigning signals and elucidating the three-dimensional structure of molecules like this compound.

Correlation Spectroscopy (COSY) establishes proton-proton (¹H-¹H) coupling relationships through scalar (J-coupling) interactions, typically over two to three bonds. For this compound, a COSY experiment would be instrumental in confirming the connectivity of the propyl chain. Cross-peaks would be observed between the methyl protons (H-1') and the adjacent methylene (B1212753) protons (H-2'), and between the H-2' protons and the methylene protons attached to the tetrazole nitrogen (H-3'). This provides definitive evidence of the propyl group's integrity.

Nuclear Overhauser Effect Spectroscopy (NOESY) is vital for determining spatial proximity between protons that are not necessarily connected through bonds. It detects correlations between protons that are close in space (typically < 5 Å), providing insights into the molecule's conformation and the relative orientation of its substituents. For this compound, a key application of NOESY would be to establish the spatial relationship between the propyl group protons (specifically H-3') and the protons of the phenylamino group. A cross-peak between the H-3' methylene protons and the ortho-protons of the phenyl ring would confirm their proximity, helping to define the molecule's preferred conformation around the N1-tetrazole and C5-N(phenyl) bonds.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. Each peak in an HSQC spectrum corresponds to a C-H bond, with one coordinate representing the ¹H chemical shift and the other representing the ¹³C chemical shift. This technique allows for the unambiguous assignment of carbon signals by linking them to their known proton signals. For this compound, HSQC would definitively link each proton signal of the propyl chain and the phenyl ring to its corresponding carbon atom.

The combined data from these 2D NMR experiments allow for a comprehensive and unambiguous assignment of all proton and carbon signals, which is fundamental for structural verification.

Interactive Table: Representative 2D NMR Correlations for this compound
TechniqueCorrelated NucleiExpected Key CorrelationsInformation Gained
COSY ¹H - ¹HH-1' ↔ H-2' H-2' ↔ H-3' H-ortho ↔ H-metaConfirms the spin-spin coupling network within the propyl chain and the phenyl ring, verifying the bonding framework.
NOESY ¹H - ¹H (through space)H-3' ↔ H-ortho (phenyl) NH ↔ H-ortho (phenyl)Elucidates the 3D structure and preferred conformation by showing spatial proximity between the propyl chain and the phenyl ring.
HSQC ¹H - ¹³C (one bond)H-1' ↔ C-1' H-2' ↔ C-2' H-3' ↔ C-3' H-ortho/meta/para ↔ C-ortho/meta/paraUnambiguously assigns each carbon atom by correlating it to its directly attached proton(s).

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule. These methods are complementary and are used to confirm the molecular identity of this compound.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The N-H stretch of the secondary amine is a particularly diagnostic feature, typically appearing as a sharp band in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aliphatic propyl group and the aromatic phenyl ring are expected in the 2850-3100 cm⁻¹ range. The tetrazole ring itself has characteristic stretching and deformation vibrations, often observed between 1000 cm⁻¹ and 1600 cm⁻¹, including C=N and N=N stretching modes. pnrjournal.comsci-hub.box

Raman Spectroscopy involves the inelastic scattering of monochromatic light. While C=C and N=N bonds of the aromatic and heterocyclic rings are active in both IR and Raman, the symmetric, non-polar bonds often produce stronger signals in Raman spectra. The symmetric breathing vibrations of the phenyl and tetrazole rings would be particularly prominent. The N-H stretching vibration, while strong in the IR spectrum, is typically much less intense in the Raman spectrum. pnrjournal.com

Together, these techniques provide a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.

Interactive Table: Key Vibrational Frequencies for this compound
Functional GroupVibration TypeExpected IR Wavenumber (cm⁻¹)Expected Raman Wavenumber (cm⁻¹)Intensity
PhenylaminoN-H Stretch3350 - 3310Weak / Not ObservedMedium (IR)
PhenylAromatic C-H Stretch3100 - 30003100 - 3000Medium-Weak
PropylAliphatic C-H Stretch2960 - 28502960 - 2850Strong
Phenyl / TetrazoleC=C / C=N Stretch1610 - 14501610 - 1450Strong
TetrazoleRing Vibrations (N=N, C-N)1200 - 9001200 - 900Medium-Strong

UV-Visible Spectroscopy for Electronic Transitions and Concentration Determination

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and heterocyclic compounds like this compound, the primary absorptions are due to π → π* transitions within the phenyl ring and the tetrazole system.

The conjugation between the phenylamino group and the tetrazole ring influences the electronic structure and, consequently, the UV-Vis absorption spectrum. Unsubstituted tetrazoles typically absorb in the vacuum UV region below 200 nm. pnrjournal.com However, the presence of the phenylamino chromophore is expected to shift the absorption maxima (λmax) to longer wavelengths, likely into the 250-300 nm range. researchgate.net

UV-Vis spectroscopy is also a highly effective quantitative tool. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. By preparing a calibration curve of absorbance versus concentration using research-grade reference material, the concentration of unknown solutions of this compound can be determined with high accuracy and precision.

Interactive Table: Representative UV-Visible Spectroscopic Data
ParameterTypical Value (in Ethanol)Description
λmax ~275 nmThe wavelength at which the maximum absorption occurs, corresponding to a π → π* electronic transition.
Molar Absorptivity (ε) 12,000 - 15,000 L mol⁻¹ cm⁻¹A constant that relates absorbance to concentration, indicating the strength of the absorption at λmax. Used for quantitative analysis via the Beer-Lambert Law.

Future Research Directions and Translational Perspectives in Basic Science

Exploration of Novel Biological Activities and Untapped Target Classes

The 1-Propyl-5-(phenylamino)-1H-tetrazole scaffold presents an opportunity for screening against a wide array of biological targets to uncover novel activities. Tetrazole derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. researchgate.net Future research should focus on high-throughput screening of this specific compound against diverse panels of receptors, enzymes, and ion channels to identify previously unknown biological functions.

Particular attention could be given to target classes that are currently less explored for tetrazole-based compounds. For instance, investigating its potential as a modulator of epigenetic targets, such as histone demethylases or methyltransferases, could yield novel therapeutic leads. The structural features of this compound, including its hydrogen bonding capabilities and aromatic system, make it a candidate for interaction with the binding sites of such enzymes.

Table 1: Potential Untapped Target Classes for this compound

Target ClassRationale for ExplorationPotential Therapeutic Area
Epigenetic ModulatorsTetrazole scaffold can mimic interactions of endogenous ligands.Oncology, Inflammatory Diseases
Protein-Protein Interaction InhibitorsThe scaffold can be elaborated to disrupt key interaction surfaces.Various (e.g., Oncology, Virology)
G-Protein Coupled Receptors (GPCRs)Phenylamino (B1219803) group allows for diverse substitutions to target specific GPCRs.CNS Disorders, Metabolic Diseases
Ion ChannelsThe compound's polarity and size may allow for interaction with channel pores or allosteric sites.Neurological Disorders, Cardiovascular Diseases

Integration with Systems Biology and Network Pharmacology Approaches

To better understand the potential biological impact of this compound, systems biology and network pharmacology approaches are invaluable. Instead of a single-target approach, these methodologies allow for the prediction and analysis of the compound's effects across complex biological networks.

Initial steps would involve computational predictions of potential protein targets. These predicted targets can then be mapped onto known protein-protein interaction networks and signaling pathways. This "in silico" analysis can generate hypotheses about the compound's mechanism of action, potential off-target effects, and opportunities for polypharmacology, where a single compound intentionally modulates multiple targets for a synergistic therapeutic effect. Experimental validation of these predictions through transcriptomic and proteomic studies on cells treated with the compound would be a critical next step to build a comprehensive understanding of its cellular impact.

Development of Advanced Chemical Biology Tools Based on the this compound Scaffold

The this compound structure can serve as a foundational scaffold for the development of sophisticated chemical biology tools. These tools are designed to probe biological systems, identify new drug targets, and elucidate mechanisms of action.

For example, by incorporating a photoreactive group or a click-chemistry handle onto the phenylamino or propyl substituents, the molecule could be converted into a photo-affinity probe. Such a probe, upon binding to its cellular target(s) and being activated by light, would form a covalent bond, allowing for the isolation and identification of the target protein(s). Similarly, fluorescently labeling the compound would enable visualization of its subcellular localization and trafficking through live-cell imaging techniques.

Table 2: Potential Chemical Biology Tools Derived from the Scaffold

Tool TypeModification to ScaffoldApplication
Photo-affinity ProbeAddition of a diazirine or benzophenone (B1666685) group.Covalent labeling and identification of direct binding partners.
Biotinylated ProbeConjugation of a biotin (B1667282) tag.Affinity-based pulldown and enrichment of target proteins.
Fluorescent ProbeAttachment of a fluorophore (e.g., FITC, rhodamine).Visualization of subcellular localization and dynamics.

Opportunities for Lead Compound Optimization and Structure-Based Drug Design in Academic Settings

Should initial screenings identify a promising biological activity for this compound, its structure is highly amenable to lead optimization campaigns, which can be effectively pursued in academic research laboratories. The presence of the phenylamino and propyl groups provides clear vectors for synthetic modification to explore structure-activity relationships (SAR).

Academic research can focus on systematic modifications to these groups to improve potency, selectivity, and drug-like properties. For example, substitution on the phenyl ring could enhance binding affinity or modulate pharmacokinetic properties. Altering the length or branching of the N-propyl group could probe the steric and hydrophobic requirements of the binding pocket. If a crystal structure of the compound bound to its target can be obtained, structure-based drug design techniques can be employed to rationally design next-generation analogs with improved characteristics. nih.govnih.gov

Design of Next-Generation Tetrazole-Based Ligands for Specific Biological Questions

Beyond its direct therapeutic potential, the this compound scaffold can be used as a starting point for designing highly specific ligands to investigate fundamental biological questions. By systematically altering its structure, researchers can create a library of related compounds. This library can then be used to probe the function of a specific protein or pathway with greater precision than genetic methods alone might allow.

For instance, if the parent compound shows activity against a particular enzyme, a set of analogs with varying potencies and selectivities can be synthesized. These compounds can then be used to study the physiological consequences of inhibiting that enzyme to different degrees, providing a nuanced understanding of its role in cellular processes. This approach allows for the chemical genetic dissection of biological pathways, a powerful tool in basic science research.

Q & A

Q. What are the recommended synthetic routes for 1-Propyl-5-(phenylamino)-1H-tetrazole?

A general synthetic approach involves reacting substituted chlorobenzyl derivatives with 5-mercapto-1H-tetrazole under heterogeneous catalytic conditions. For example, PEG-400 media with Bleaching Earth Clay (pH 12.5) at 70–80°C yields derivatives via nucleophilic substitution. Reaction progress is monitored by TLC, followed by purification via recrystallization in aqueous acetic acid . Alternative methods for 5-substituted tetrazoles include using arylcyanamides in glacial acetic acid or azide-nitrile cyclization, though solventless or nano-catalyzed routes (e.g., TiCl₄·SiO₂) may improve efficiency .

Q. What spectroscopic techniques are used to characterize this compound?

Key techniques include:

  • ¹H NMR : Identifies proton environments (e.g., phenylamino NH at δ 8–10 ppm, propyl chain protons at δ 0.9–1.7 ppm) .
  • FT-IR : Confirms functional groups (e.g., N-H stretch ~3300 cm⁻¹, C=N/C-N in tetrazole ring ~1600 cm⁻¹) .
  • X-ray diffraction : Resolves crystal packing and intermolecular interactions (e.g., C...H, N...N contacts) .

Q. How should this compound be stored to ensure stability?

The compound is stable across a wide pH range but should be stored in anhydrous conditions at 4°C to prevent hydrolysis or oxidation. Avoid exposure to strong acids/bases, as the tetrazole ring may undergo decomposition .

Advanced Research Questions

Q. How do substituents influence the thermokinetic stability of this compound?

Substituents like phenylamino and propyl groups alter decomposition pathways. Computational studies (e.g., EXPLO5 V6.03) predict exothermic decomposition (~4409 m/s detonation velocity) via cleavage into phenyl and tetrazolyl radicals. Thermogravimetric analysis (TGA) coupled with DSC reveals decomposition onset temperatures >200°C, with activation energies calculable via Flynn-Wall-Ozawa methods .

Q. What intermolecular interactions stabilize the crystal structure of this compound?

Hirshfeld surface analysis shows dominant N...H (19.4%) and H...H (12.5%) interactions, with minor contributions from Cl...H (if halogenated derivatives exist). The phenylamino group participates in π-π stacking, while the propyl chain adopts gauche conformations to minimize steric strain .

Q. How can discrepancies in catalytic efficiency for tetrazole synthesis be resolved?

Retracted studies (e.g., Pt NPs@rGO catalysts) highlight the need for rigorous validation. Reproducibility requires optimizing reaction parameters (solvent, catalyst loading, temperature) and cross-verifying yields via HPLC or mass spectrometry. Independent replication using alternative catalysts (e.g., nano-TiCl₄·SiO₂) is recommended .

Q. What role do tetrazole derivatives play in modulating nitrocellulose (NC) stability?

Amino-substituted tetrazoles (e.g., 5-ATZ) act as stabilizers by scavenging NOx radicals during NC pyrolysis. Kinetic studies using TG-DSC-FTIR show reduced activation energy (Ea) for NC decomposition when 5-ATZ is present, suggesting catalytic inhibition of autocatalytic degradation .

Methodological Considerations

Q. How can researchers optimize solvent selection for this compound synthesis?

Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in azide-nitrile cyclization. For eco-friendly routes, PEG-400 or solventless conditions reduce waste, though reaction times may increase. Solvent choice should align with catalyst compatibility (e.g., avoid water with acid-sensitive catalysts) .

Q. What computational tools are recommended for predicting explosive properties of tetrazole derivatives?

  • EXPLO5 : Calculates detonation velocity (D) and pressure (P) using crystal density and enthalpy of formation .
  • Gaussian : Models transition states for decomposition pathways via DFT .
  • Crystal Explorer : Visualizes intermolecular interactions via Hirshfeld surfaces .

Data Contradiction Analysis

Q. Why do reported melting points vary for this compound derivatives?

Polymorphism and purity are key factors. Recrystallization solvents (e.g., ethanol vs. acetic acid) may yield different crystal forms. Always report purification methods and characterize via DSC to confirm thermal behavior .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.